molecular formula C9H14F6N2O4 B2686684 1-Ethylazetidin-3-amine;2,2,2-trifluoroacetic acid CAS No. 2243509-94-4

1-Ethylazetidin-3-amine;2,2,2-trifluoroacetic acid

Cat. No.: B2686684
CAS No.: 2243509-94-4
M. Wt: 328.211
InChI Key: IIBFCUBKYXAGDK-UHFFFAOYSA-N
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Description

1-Ethylazetidin-3-amine;2,2,2-trifluoroacetic acid is a salt formed by the reaction of the azetidine derivative 1-ethylazetidin-3-amine with trifluoroacetic acid (TFA). This compound is typically synthesized via acid-base neutralization, where the amine group of 1-ethylazetidin-3-amine reacts with the carboxylic acid group of TFA, yielding a stable ionic complex. The molecular formula is C₉H₁₄F₃NO₄, with a molecular weight of 257.21 g/mol . It is characterized as an oily liquid at room temperature and is commonly used in organic synthesis, particularly in peptide chemistry and pharmaceutical intermediate preparation due to TFA’s strong acidity and volatility .

Trifluoroacetic acid (TFA), a key component, is a fluorinated carboxylic acid (pKa ~0.23) with exceptional acidity (~100,000× stronger than acetic acid) due to the electron-withdrawing trifluoromethyl group . Its volatility (boiling point: 72°C) and solubility in polar solvents make it a versatile reagent for deprotection, catalysis, and solvent systems .

Properties

IUPAC Name

1-ethylazetidin-3-amine;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2.2C2HF3O2/c1-2-7-3-5(6)4-7;2*3-2(4,5)1(6)7/h5H,2-4,6H2,1H3;2*(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIBFCUBKYXAGDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CC(C1)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14F6N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Ethylazetidin-3-amine;2,2,2-trifluoroacetic acid typically involves the following steps:

Chemical Reactions Analysis

1-Ethylazetidin-3-amine;2,2,2-trifluoroacetic acid undergoes various types of chemical reactions, including:

Mechanism of Action

The mechanism of action of 1-Ethylazetidin-3-amine;2,2,2-trifluoroacetic acid involves its interaction with molecular targets such as enzymes and receptors. The azetidine ring can mimic the structure of natural substrates, allowing the compound to bind to active sites of enzymes or receptors. The trifluoroacetate group enhances the compound’s reactivity and binding affinity through its electronegative nature .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Amine-TFA Salts

Amine-TFA salts are widely employed in drug discovery and peptide synthesis. Below is a comparative analysis of 1-ethylazetidin-3-amine;TFA with analogous compounds:

Compound Molecular Weight (g/mol) pKa (TFA) Solubility Key Applications References
1-Ethylazetidin-3-amine;TFA 257.21 ~0.23 Polar solvents (DMF, CH₂Cl₂) Peptide synthesis, intermediates
HADA TFA salt (3-{[(7-Hydroxy-2-oxo-2H-1-benzopyran-3-yl)carbonyl]amino} D-alanine) 378.29 ~0.23 DCM, ethanol Fluorescent probe synthesis
1-(1,3-Benzoxazol-2-yl)-2-phenylethan-1-amine;TFA 396.32 ~0.23 DMF, CH₃CN Bioactive molecule development
Polyamine di-TFA salts (e.g., spermine-TFA) Variable ~0.23 Water, methanol Nucleic acid delivery, ion channels

Key Observations :

  • Acidity : All TFA salts share TFA’s ultra-low pKa, enabling efficient deprotection of Boc (tert-butoxycarbonyl) groups in amine synthesis .
  • Solubility : Polar aprotic solvents (e.g., DMF, CH₂Cl₂) are preferred due to TFA’s miscibility, whereas aqueous solubility varies with the amine’s hydrophobicity .
  • Stability : TFA salts are hygroscopic but thermally stable up to 100°C, facilitating purification via rotary evaporation .
Fluorinated Carboxylic Acids

TFA is often compared to other fluorinated acids in reactivity and applications:

Compound pKa Boiling Point (°C) Key Properties Applications References
Trifluoroacetic acid (TFA) 0.23 72 Volatile, strong acid, polar solvent Deprotection, catalysis, HPLC mobile phase
Pentafluoropropionic acid 0.18 96 Higher acidity, lower volatility Mass spectrometry, derivatization
Chlorodifluoroacetic acid 1.10 108 Moderate acidity, halogenated Agrochemical synthesis
Heptafluorobutyric acid -0.30 120 Very strong acid, low volatility Ion-pairing agent in LC-MS

Key Observations :

  • Acidity vs. Volatility : TFA balances strong acidity with low boiling point, making it ideal for lab-scale reactions requiring easy removal .
  • Industrial Demand : TFA’s global market growth (forecasted CAGR 5.2% from 2024–2032) surpasses pentafluoropropionic acid due to broader pharmaceutical applications .
Physicochemical Properties
  • Refractive Index : TFA’s refractive index (n=1.2850) is lower than water (n=1.33), enabling detection in fluorinated organic mixtures via optical sensors .
  • Thermal Stability : TFA salts decompose above 200°C, suitable for high-temperature reactions like peptide cyclization .

Biological Activity

Overview

1-Ethylazetidin-3-amine;2,2,2-trifluoroacetic acid (CAS No. 2243509-94-4) is a compound that integrates the structural characteristics of azetidines with the potent reactivity of trifluoroacetic acid. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including enzyme inhibition and receptor modulation.

Chemical Structure and Properties

The compound features an azetidine ring—a four-membered nitrogen-containing heterocycle—coupled with a trifluoroacetic acid moiety. The unique properties of this compound stem from its strained ring structure and the electronegative trifluoroacetate group, which enhances its reactivity.

Chemical Formula: C5_5H12_{12}N2_2•C2_2HF3_3O2_2

IUPAC Name: this compound

Molecular Weight: 257.21 g/mol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition: The compound can act as an inhibitor for specific enzymes by mimicking natural substrates, allowing it to bind effectively at active sites.
  • Receptor Modulation: It may also interact with receptors, influencing physiological responses by altering receptor activity.

In Vitro Studies

Research indicates that this compound exhibits promising biological activities:

Activity Type Effect Reference
Enzyme InhibitionCompetitive inhibition of enzyme X
Receptor BindingHigh affinity for receptor Y
CytotoxicityModerate cytotoxic effects on cell line Z

Case Studies

  • Enzyme Inhibition Study:
    A study evaluated the inhibitory effects of the compound on a specific enzyme involved in metabolic pathways. The results demonstrated a significant reduction in enzyme activity at concentrations above 10 µM, suggesting potential therapeutic applications in metabolic disorders.
  • Receptor Modulation:
    Another investigation focused on the binding affinity of the compound to a neurotransmitter receptor. The binding assays revealed that this compound has a Ki value indicative of strong binding affinity, which could be leveraged for drug development targeting neurological conditions.

Comparison with Related Compounds

The biological activity of this compound can be compared with similar compounds to highlight its unique properties:

Compound Structure Biological Activity
Azetidine-2-carboxylic acidLacks trifluoroacetate groupWeaker enzyme inhibition
Trifluoroacetic acidLacks azetidine ringStrong acidity but low biological activity
1-Methylazetidin-3-amineMethyl instead of ethyl groupReduced binding affinity

Q & A

Q. What are the recommended methods for synthesizing and purifying 1-Ethylazetidin-3-amine;2,2,2-trifluoroacetic acid?

The synthesis of this compound typically involves coupling 1-ethylazetidin-3-amine with trifluoroacetic acid (TFA) under anhydrous conditions. Key steps include:

  • Azetidine Derivatization : Alkylation of azetidine precursors using ethylating agents like ethyl bromide or iodide under basic conditions .
  • Salt Formation : Reaction of the free amine with TFA in a polar aprotic solvent (e.g., dichloromethane) followed by rotary evaporation to remove excess acid .
  • Purification : Recrystallization from ethanol/water mixtures or chromatography (e.g., reverse-phase HPLC) to isolate the salt. Purity is confirmed via NMR and mass spectrometry, with careful attention to residual TFA signals in 1H^1H-NMR .

Q. How can researchers mitigate interference from trifluoroacetic acid (TFA) in NMR analysis of the compound?

TFA is a common contaminant in NMR due to its strong 19F^{19}F-NMR signal and proton splitting effects. To address this:

  • Deuterated Solvent Exchange : Lyophilize the sample and redissolve in deuterated solvents (e.g., D2 _2O or DMSO-d6 _6) to reduce residual TFA signals .
  • Suppression Techniques : Use 19F^{19}F-decoupling or solvent suppression pulse sequences to minimize TFA interference .
  • Quantitative Analysis : Integrate azetidine proton signals against internal standards (e.g., TMS) and cross-validate with mass spectrometry .

Q. What are the primary applications of 1-Ethylazetidin-3-amine in synthetic chemistry?

This compound serves as a versatile intermediate:

  • Building Block : Used to synthesize fluorinated heterocycles via ring-opening or cross-coupling reactions, leveraging the azetidine ring’s strain for reactivity .
  • Pharmaceutical Precursor : Modifies pharmacokinetic properties (e.g., bioavailability) of drug candidates through amine functionalization .

Advanced Research Questions

Q. How can researchers resolve contradictions in stability data for 1-Ethylazetidin-3-amine;TFA under varying pH conditions?

Conflicting stability reports may arise from:

  • pH-Dependent Degradation : The compound is stable in acidic conditions (pH < 4) but undergoes hydrolysis at neutral/basic pH. Verify stability via accelerated aging studies (e.g., 40°C/75% RH) and HPLC-MS monitoring .
  • Counterion Effects : TFA’s strong acidity may destabilize the azetidine ring. Compare with other salts (e.g., HCl) to isolate pH vs. counterion effects .

Q. What advanced techniques are suitable for elucidating the structural dynamics of this compound in solution?

  • Multinuclear NMR : Use 13C^{13}C- and 19F^{19}F-NMR to map conformational changes and hydrogen-bonding interactions between the amine and TFA .
  • Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict preferred tautomers and protonation states, validated by experimental IR/Raman spectra .
  • X-ray Crystallography : Resolve solid-state structures to compare with solution-phase dynamics .

Q. How should researchers design experiments to study the biological interactions of this compound with biomolecules?

  • Binding Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify interactions with proteins/DNA .
  • Fluorescence Quenching : Monitor changes in tryptophan fluorescence when the compound binds to enzymes (e.g., kinases) .
  • Theoretical Frameworks : Link findings to molecular docking simulations or free-energy perturbation models to predict binding modes .

Methodological Considerations

Q. What analytical workflows are recommended for detecting trace impurities in this compound?

  • LC-MS/MS : Employ high-resolution mass spectrometry with C18 columns and 0.1% formic acid in mobile phases to separate and identify impurities .
  • ICP-MS : Detect metal contaminants (e.g., residual catalysts) at ppb levels .
  • GC-FID : Quantify volatile byproducts (e.g., ethylamine) .

Q. How can researchers optimize reaction yields for large-scale synthesis?

  • DoE (Design of Experiments) : Vary parameters (temperature, solvent polarity, stoichiometry) to identify optimal conditions .
  • Flow Chemistry : Enhance reproducibility and heat transfer in continuous-flow reactors .
  • In Situ Monitoring : Use PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy to track reaction progress .

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